1-Bromo-1-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-bromoprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQDMQVWOWCVEM-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060438, DTXSID201311492 | |
| Record name | 1-Propene, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propene, 1-bromo-, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Bromo-1-propene | |
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CAS No. |
590-15-8, 590-14-7 | |
| Record name | 1-Propene, 1-bromo-, (1E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Propene, 1-bromo- | |
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| Record name | 1-Propene, 1-bromo-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590158 | |
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| Record name | 1-Propene, 1-bromo- | |
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| Record name | 1-Propene, 1-bromo- | |
| Source | EPA DSSTox | |
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| Record name | 1-Propene, 1-bromo-, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromopropene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | trans-1-Bromo-1-propene | |
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Hydrohalogenation Reactions:
The addition of hydrogen halides (like HBr) to unsymmetrical alkenes is a classic example where regioselectivity is observed. pressbooks.pub While experimental observations often follow Markovnikov's rule, computational studies can provide a more nuanced understanding by calculating the energies of the possible carbocation intermediates. In the case of 1-bromo-1-propene (B1584524), the addition of HBr could theoretically lead to either 1,1-dibromopropane or 1,2-dibromopropane.
Computational analysis of the hydrohalogenation of a similar substituted alkene, 1-methylcyclohexene, has shown that the anti-Markovnikov product is overwhelmingly favored, which aligns with experimental results. chemrxiv.org This is attributed to the relative stabilities of the transition states leading to the different products. chemrxiv.org For this compound, DFT calculations would similarly evaluate the stability of the carbocation intermediates formed upon protonation at either C1 or C2. The presence of the bromine atom significantly influences the electron distribution and the stability of these intermediates.
Lithium Halogen Exchange Reactions:
Theoretical studies on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium (B1224462) have successfully predicted both kinetic and thermodynamic stereoselectivity. acs.org These calculations, performed at the B3LYP and MP2 levels of theory, showed that the sterically more hindered bromine atom is preferentially abstracted by the alkyllithium. acs.org This provides a powerful predictive tool for reactions involving organolithium reagents with substrates like 1-bromo-1-propene (B1584524), where the stereochemical outcome is crucial.
Reactions with Free Radicals:
The reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl (OH) radicals has been investigated theoretically to understand its atmospheric chemistry. mdpi.com These studies, using CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) level of theory, explored multiple reaction pathways, including OH addition and H-atom abstraction. mdpi.com The calculations revealed that the most favorable reaction channels are those involving the carbon-carbon double bond, leading to specific products. mdpi.com Such computational insights are vital for predicting the regioselectivity of radical reactions involving 1-bromo-1-propene (B1584524).
Cross Coupling Reactions:
Computational studies have been instrumental in understanding the regioselectivity and stereoselectivity of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions. acs.orgresearchgate.net For example, in the palladium-catalyzed α-arylation of ketones, DFT calculations have been used to investigate different mechanistic scenarios and determine the origin of enantioselectivity. acs.org The calculations correctly predicted the major stereoisomer by analyzing the stability of the transition state structures, which were influenced by subtle steric and electronic interactions. acs.org
Similarly, in the copper-catalyzed borocyanation of 2-aryl-substituted 1,3-dienes, DFT calculations elucidated the origins of ligand-controlled regioselectivity. nih.gov The study showed that the size of the phosphine (B1218219) ligand (e.g., XantPhos vs. PCy₃) dictates the preferred borocupration pathway (4,3- vs. 1,2-addition) due to steric and electronic effects. nih.gov These findings are directly applicable to predicting the outcomes of similar reactions with 1-bromo-1-propene (B1584524) as a substrate.
Data from Computational Studies
The following table summarizes representative data from computational studies that predict reaction selectivity. The energy barriers (activation energies) are key indicators of the preferred reaction pathway.
| Reaction Type | Substrate | Reagent | Computational Method | Predicted Major Product Pathway | Activation Energy (kcal/mol) | Reference |
| Lithium-Halogen Exchange | 1,1-dibromoalkenes | Methyllithium (B1224462) | B3LYP/6-31+G* | Attack at sterically hindered Br | Lower ΔG‡ | acs.org |
| Radical Addition | 1-bromo-3,3,3-trifluoropropene | OH radical | CCSD//B3LYP | OH addition to C=C | Lower Energy Barrier | mdpi.com |
| E2 Elimination | 2-bromopropane | Hydroxide ion | DFT/B3LYP | Propene | 20.84 | researchgate.net |
| Pd-catalyzed α-Arylation | 2-methyltetralone | Bromobenzene | DFT | (R)-product with (R)-ligand | Lower ΔG‡ | acs.org |
| Cu-catalyzed Borocyanation | 2-aryl-1,3-diene | B₂pin₂/Cu/NaOtBu | DFT | 4,3-addition (with XantPhos) | Lower Energy Barrier | nih.gov |
Activation energies and predicted outcomes are dependent on the specific substrates, reagents, and computational methods used.
Advanced Spectroscopic Characterization of 1 Bromo 1 Propene
Vacuum Ultraviolet (VUV) Spectroscopy for Isomer Identification and Mixture Analysis
Vacuum ultraviolet (VUV) spectroscopy is a powerful technique for identifying isomers within complex mixtures. researchgate.netcdnsciencepub.com This method is particularly useful because most molecules, including the isomers of 1-bromo-1-propene (B1584524), exhibit unique spectral fingerprints in the VUV region, which spans approximately 120-240 nm. researchgate.net
The coupling of VUV spectroscopy with gas chromatography (GC-VUV) further enhances its analytical capabilities, allowing for the deconvolution of co-eluting peaks and providing a robust method for isomer identification in complex samples. researchgate.netresearchgate.net
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule. docbrown.infodocbrown.info
For this compound, which exists as E (trans) and Z (cis) isomers, NMR is crucial for distinguishing between them. docbrown.info The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are particularly informative. For instance, a larger coupling constant is typically observed for the trans isomer compared to the cis isomer. chemicalbook.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and to confirm the connectivity within the molecule, solidifying the structural assignment of each isomer. ipb.pt
Below is a table summarizing typical ¹H NMR spectral data for trans-1-bromo-1-propene in different solvents. chemicalbook.com
| Parameter | Value in Acetone (ppm) | Value in Benzene (ppm) |
| δ(A) | 6.16 | 5.65 |
| δ(B) | 6.18 | 5.86 |
| δ(C) | 1.68 | 1.19 |
| J(A,B) | 13.3 Hz | 13.4 Hz |
| J(A,C) | -1.8 Hz | -1.7 Hz |
| J(B,C) | 7.0 Hz | 7.3 Hz |
Table 1: ¹H NMR Data for trans-1-bromo-1-propene (Data sourced from HRUSKA,F. ET AL. CAN.J.CHEM. 45, 1081 (1967)). chemicalbook.com
Mass Spectrometry Techniques for Purity and Identity Confirmation
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and identity of this compound and assessing its purity. nih.gov The technique provides a mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is characteristic of the compound's structure.
When coupled with gas chromatography (GC-MS), it becomes a highly sensitive method for separating this compound from impurities and identifying them based on their mass spectra. The mass spectrum of this compound shows a characteristic molecular ion peak and fragmentation patterns resulting from the loss of a bromine atom or other parts of the molecule. nist.gov The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly equal abundance) results in a distinctive M+ and M+2 peak pattern, which is a key signature for bromine-containing compounds.
The National Institute of Standards and Technology (NIST) provides reference mass spectral data for this compound, which can be used for comparison and confirmation of experimental results. nist.gov
Gas Chromatography (GC) for Isomer Separation and Purity Assessment
Different GC columns and conditions can be optimized to achieve baseline separation of the isomers. The purity of this compound is often reported as a percentage based on the total area of the peaks in the chromatogram. tcichemicals.comtcichemicals.comereztech.com For instance, commercial suppliers often specify a purity of >97.0% (GC). tcichemicals.comtcichemicals.com
The Kovats retention index is a standardized measure used in gas chromatography to convert retention times into system-independent constants. For this compound on a standard non-polar column, the Kovats retention index has been reported as 591.4 for the (E)-isomer and 581.4 for the (Z)-isomer. nih.govnih.gov This difference in retention indices allows for their effective separation and quantification by GC.
Application As a Synthetic Building Block in Complex Molecule Synthesis
Role in Natural Product Total Synthesis
The strategic incorporation of the 1-propenyl group is a critical step in the total synthesis of numerous biologically active natural products. 1-Bromo-1-propene (B1584524) provides an effective means to install this structural unit. lookchem.comscientificlabs.ie
Spilanthol: This N-isobutylamide, recognized for its potent insecticidal and anesthetic properties, has been synthesized using this compound as a key starting material. lookchem.comchemdad.com A crucial step in one synthetic route is a Sonogashira cross-coupling reaction involving (E)- or (Z)-1-bromo-1-propene to control the alkene geometry of the final product. unicamp.br
(+)-Aphanomol I: this compound is employed in the preparation of intermediates necessary for the total synthesis of (+)-Aphanomol I. lookchem.comscientificlabs.ie Its role is essential for constructing the core structure of this complex organic compound.
Skyllamycins A-C: The synthesis of these cyclic depsipeptides, which exhibit significant antibacterial activity, involves the use of this compound for preparing key intermediates. lookchem.comscientificlabs.ieacs.org It is particularly useful in forming the propynyllithium anion, a nucleophilic species that participates in crucial bond-forming reactions during the synthesis. scientificlabs.ie
Table 1: Application of this compound in Natural Product Synthesis
| Natural Product | Biological Activity | Synthetic Role of this compound |
| Spilanthol | Insecticidal, Anesthetic | Key building block for creating the carbon skeleton. lookchem.comchemdad.com |
| (+)-Aphanomol I | Not specified | Used to prepare essential intermediates for the total synthesis. lookchem.comscientificlabs.ie |
| Skyllamycins A-C | Antibacterial | Precursor to intermediates in the total synthesis. lookchem.comscientificlabs.ieacs.org |
Precursor for Advanced Organic Reagents and Alkynyl Systems
This compound is a valuable precursor for generating other synthetically useful reagents, especially those featuring alkyne and propynyl (B12738560) functionalities. lookchem.com
Methyl but-2-ynoate (B8739756): This compound can be synthesized from this compound. lookchem.comscientificlabs.ie The process involves treatment with a strong base like n-butyllithium (n-BuLi) to generate a propynyllithium anion, which then undergoes nucleophilic addition. scientificlabs.ie
1-Iodopropyne: As a versatile building block for introducing propynyl groups in complex molecules, 1-iodopropyne can be synthesized from this compound. lookchem.comscientificlabs.ieresearchgate.net This transformation highlights the utility of this compound in creating functionalized alkynes for further synthetic applications.
Utility in the Synthesis of Heterocyclic and Organosulfur Compounds
The reactivity of this compound facilitates its use in the synthesis of a diverse range of compounds, including those containing heterocyclic and organosulfur motifs. lookchem.comchemicalbook.com
Allylated Pyrazoles: It is used as a reactant in the synthesis of allylated pyrazoles, which are of interest in medicinal and pharmaceutical chemistry. lookchem.comscientificlabs.ie
Aryl Alkynyl Sulfides: These compounds, which are valuable in materials science and as precursors to sulfur-containing heterocycles, can be synthesized using this compound. lookchem.comscientificlabs.iersc.org The synthesis can be achieved through coupling reactions of alkynylthiolate anions with electrophiles. rsc.orgresearchgate.net
Allenamides: this compound serves as a precursor for allenamides, a class of molecules with unique reactivity and applications in organic synthesis. lookchem.comscientificlabs.ie The synthesis can proceed through the isomerization of propargylamides, which can be formed from propargyl precursors derived from this compound. nih.govresearchgate.net
Intermediate in Flavor and Fragrance Compound Production
This compound also finds application as an intermediate in the production of compounds for the flavor and fragrance industry.
trans-Anethole: This compound is a significant component of anise and fennel, known for its characteristic licorice-like aroma and flavor. nih.gov A common synthetic route to trans-anethole involves a Suzuki-Miyaura coupling reaction. chegg.com In this process, (E)-1-bromo-1-propene is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield trans-anethole. chegg.comchegg.com
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Methodologies for Vinylic Bromides
The geometric configuration—(E) or (Z)—of vinylic bromides like 1-bromo-1-propene (B1584524) is critical as it dictates the stereochemistry of subsequent reaction products. Consequently, a major research thrust is the development of novel methods to control this stereoselectivity during synthesis. Vinyl halides are crucial building blocks in organic synthesis, particularly for creating polysubstituted alkenes through cross-coupling reactions. sioc-journal.cn
Recent advancements include a silver-catalyzed difunctionalization of terminal alkynes that efficiently produces (Z)-β-haloenol acetate (B1210297) derivatives. researchgate.net Another innovative approach involves the microwave-induced reaction of anti-3-aryl-2,3-dibromopropanoic acids, which yields (E)-β-arylvinyl bromides with high stereoselectivity in minutes. organic-chemistry.org This microwave-assisted method is noted for its speed and efficiency, overcoming the long reaction times and lower yields of traditional techniques. organic-chemistry.org
Researchers have also developed a Friedel–Crafts-type addition of alkynes to in-situ-formed oxocarbenium ions, using magnesium bromide etherate as both a Lewis acid and a bromide source to produce trisubstituted (E)-vinyl bromides with high selectivity. thieme-connect.com Furthermore, a highly enantioselective radical alkyne 1,2-halofunctionalization has been achieved using custom-designed Cu(I) catalysts, providing access to enantioenriched axially chiral vinyl halides. acs.org
Table 1: Emerging Stereoselective Synthesis Methods for Vinylic Bromides
| Methodology | Key Reagents/Catalysts | Stereochemical Outcome | Notable Features |
|---|---|---|---|
| Friedel–Crafts-type Addition | Magnesium bromide etherate | High (E)-selectivity for trisubstituted vinyl bromides thieme-connect.com | Utilizes simple, inexpensive starting materials under mild conditions. thieme-connect.com |
| Microwave-Induced Reaction | Silver acetate (AgOAc) in acetic acid (AcOH) | High (E)-selectivity for β-arylvinyl bromides organic-chemistry.org | Rapid reaction times (0.5-3.0 minutes) and high yields. organic-chemistry.org |
| Silver-Catalyzed Difunctionalization | Silver catalyst | High (Z)-selectivity for β-haloenol acetates researchgate.net | Efficiently forms versatile intermediates for further synthesis. researchgate.net |
| Cu(I)-Catalyzed Radical Halofunctionalization | Copper(I) with tridentate anionic N,N,N-ligands | Highly enantioenriched axially chiral vinyl halides acs.org | Opens an avenue to a challenging class of chiral molecules. acs.org |
Exploration of New Catalytic Transformations with this compound
This compound is a versatile reagent for constructing more complex molecules. A key application is its treatment with n-butyllithium to generate the propynyllithium anion in situ, which can then participate in various nucleophilic addition reactions. researchgate.net This reactivity is harnessed for synthesizing compounds like methyl but-2-ynoate (B8739756) and 1-iodopropyne.
Modern organic synthesis relies heavily on catalytic cross-coupling reactions, where vinylic halides are indispensable. The carbon-bromine bond in this compound is well-suited for transformations like the Suzuki-Miyaura and Heck reactions, which form new carbon-carbon bonds with high efficiency. jocpr.com These reactions are fundamental in synthesizing complex organic molecules, including intermediates for pharmaceuticals and advanced materials. sioc-journal.cn Future research is focused on expanding the scope of catalysts (e.g., palladium, nickel, copper) and reaction partners that can engage with this compound, aiming to discover novel transformations and improve the efficiency and selectivity of existing ones.
Advanced Computational Predictions for Reactivity and Properties
Computational chemistry provides powerful insights into the fundamental properties and reactivity of molecules like this compound. Theoretical studies, particularly those using Density Functional Theory (DFT), are increasingly employed to model reaction mechanisms and predict outcomes. For instance, detailed computational studies on the reaction of 1-bromo-3,3,3-trifluoropropene (a related compound) with hydroxyl radicals have elucidated the potential energy surfaces and identified the most likely reaction pathways. mdpi.comnih.gov Such studies are crucial for understanding atmospheric chemistry and combustion processes. mdpi.com
Advanced methods are also used to predict spectroscopic properties. Researchers have compared the accuracy of Time-Dependent Density Functional Theory (TD-DFT) and Symmetry-Adapted Cluster–Configuration Interaction (SAC–CI) for calculating the vacuum ultraviolet (VUV) spectra of this compound isomers. researchgate.net These computational benchmarks are vital for accurately identifying isomers in complex mixtures through spectroscopy. researchgate.net Other studies have computationally investigated the barriers to cis-trans isomerization, providing fundamental data on the molecule's stability and dynamics. acs.org
Table 2: Computational Studies on this compound and Related Compounds
| Study Focus | Computational Method(s) | Key Findings |
|---|---|---|
| Reaction with OH Radicals | CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) | Identified that reactions at the C=C double bond are the most feasible pathways. mdpi.comnih.gov |
| Spectroscopic Properties | TD-DFT, SAC–CI | Benchmarked methods for accurately computing VUV spectra of cis- and trans-isomers. researchgate.net |
| Isomerization | Not specified | Investigated the energy barriers associated with cis-trans isomerization. acs.org |
| Electrophilic Addition | Density Functional Theory (DFT) | Modeled transition states to understand the origins of regioselectivity in addition reactions. researchgate.net |
Sustainable Synthesis and Green Chemistry Approaches in Vinylic Halide Production
The principles of green chemistry are increasingly guiding the development of new synthetic routes for all chemicals, including vinylic halides. researchgate.net These principles prioritize waste prevention, atom economy, the use of safer solvents, energy efficiency, and catalysis. royalsocietypublishing.org
In the context of vinylic halide production, this translates to several key research avenues:
Atom Economy : Designing reactions that maximize the incorporation of atoms from the reactants into the final product. jocpr.com Cross-coupling reactions like the Heck and Suzuki-Miyaura are often highly atom-economical. jocpr.com
Energy Efficiency : Employing methods that reduce energy consumption. Microwave-assisted synthesis is a prime example, offering a fast and efficient heating method that can dramatically shorten reaction times compared to conventional heating. organic-chemistry.orgroyalsocietypublishing.org
Catalysis : Using catalytic instead of stoichiometric reagents minimizes waste. royalsocietypublishing.org The development of efficient palladium, copper, and other metal catalysts for synthesizing and using vinylic bromides is a core area of green chemistry research. sioc-journal.cnresearchgate.net
Safer Solvents and Processes : Research into solvent-free reactions or the use of environmentally benign solvents is a priority. researchgate.netresearchgate.net This reduces the environmental impact associated with volatile organic compounds.
Future efforts will focus on integrating these principles to create holistic, sustainable lifecycles for vinylic halides, from their synthesis to their application, ensuring that chemical production becomes safer and more environmentally responsible. royalsocietypublishing.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (E)-1-Bromo-1-propene |
| (Z)-1-Bromo-1-propene |
| 1-Bromo-3,3,3-trifluoropropene |
| 1-iodopropyne |
| Acetic acid |
| anti-3-aryl-2,3-dibromopropanoic acids |
| Butyllithium |
| Magnesium bromide etherate |
| Methyl but-2-ynoate |
| Propynyllithium |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-bromo-1-propene, and how can its purity be validated?
- Methodology : The most common synthesis involves distillation of commercially available technical-grade this compound (cis/trans mixture), with boiling points reported at 58–62°C under atmospheric pressure . Purification is achieved via fractional distillation under inert gas (argon/nitrogen). Characterization includes gas chromatography (GC) for isomer ratio determination and nuclear magnetic resonance (NMR) for structural confirmation. For example, H NMR peaks at δ 1.89 (d, J = 2.1 Hz) and δ 6.28 (dd, J = 15.7, 5.9 Hz) confirm allylic bromine and alkene protons, respectively .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Due to its flammability (flash point: 4°C) and respiratory toxicity, use fume hoods, explosion-proof equipment, and personal protective equipment (nitrile gloves, safety goggles). Emergency procedures include water spray for fire suppression (not direct streams) and immediate ventilation for vapor exposure . Chronic exposure risks, such as mutagenicity, necessitate strict adherence to OSHA and EPA guidelines for airborne concentration limits .
Advanced Research Questions
Q. How can researchers resolve cis-trans isomerization challenges during reactions involving this compound?
- Methodology : Isomerization can occur under thermal or catalytic conditions. For stereospecific reactions (e.g., organometallic synthesis), maintain low temperatures (−78°C) and anhydrous solvents (e.g., THF distilled over sodium/benzophenone ketyl) to suppress isomer interconversion . Monitoring via thin-layer chromatography (TLC) with vanillin staining and GC-MS helps track isomer ratios dynamically .
Q. How should contradictions in reported toxicity data for this compound be analyzed?
- Methodology : Critically evaluate data sources using systematic review criteria from EPA risk assessments:
- Data Quality : Prioritize peer-reviewed studies with standardized protocols (e.g., NIOSH occupational exposure limits vs. industry reports) .
- Confounders : Assess variables like coexposure to solvents or inconsistent purity levels in commercial samples .
- Gaps : Note that chronic toxicity (e.g., carcinogenicity) remains understudied, requiring in vitro mutagenicity assays (Ames test) to supplement existing data .
Q. What strategies optimize the use of this compound as a precursor for 1-propynyllithium generation?
- Methodology : React this compound with butyllithium (BuLi) in THF at −78°C to avoid side reactions. Key steps:
- Stoichiometry : Use 1.1–1.2 equiv BuLi to ensure complete metallation .
- Electrophile Compatibility : Quench the anion with aldehydes or ketones (e.g., trans-cinnamaldehyde) to achieve >90% yields of propargyl alcohols .
- Scale-Up : Avoid concentrated BuLi solutions to prevent prolonged reaction times and byproduct formation .
Q. How can researchers ensure reproducibility in kinetic studies of this compound reactions?
- Methodology :
- Control Variables : Document solvent purity (e.g., THF water content <50 ppm), isomer ratios (cis/trans), and reaction atmosphere (argon vs. nitrogen) .
- Data Reporting : Follow Beilstein Journal guidelines: provide raw spectral data in supplementary files and cite protocols for known compounds .
- Validation : Cross-check kinetic parameters (e.g., activation energy) against computational models (QSPR/DFT) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
